5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-carbonitrile
Description
This compound features a central oxazole ring substituted at position 4 with a cyano group, a benzhydrylpiperazine moiety at position 5, and a 4-methoxyphenoxymethyl group at position 2. The piperazine ring contributes to conformational flexibility and hydrogen-bonding capacity, which is critical for interactions with biological targets .
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-34-24-12-14-25(15-13-24)35-21-27-31-26(20-30)29(36-27)33-18-16-32(17-19-33)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,28H,16-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUSZQRAYGOKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protection of Piperazine
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C, yielding N-Boc-piperazine (89% isolated). This step prevents over-alkylation in subsequent reactions.
Alkylation with Benzhydryl Chloride
N-Boc-piperazine undergoes alkylation with 1-chloro-4-(chloro(phenyl)methyl)benzene in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours. Deprotection with trifluoroacetic acid (TFA) in dichloromethane affords benzhydrylpiperazine hydrochloride (78% over two steps).
Construction of the Oxazole-4-Carbonitrile Core
The oxazole ring is assembled via cyclization, leveraging nitrile-containing precursors.
Hantzsch-Type Cyclization
A modified Hantzsch reaction combines ethyl 2-cyano-3-ethoxyacrylate (1.2 equiv) with ammonium acetate (3.0 equiv) in acetic acid at 120°C for 6 hours, yielding 4-cyanooxazole (65% yield). Alternatively, TosMIC (tosylmethyl isocyanide) reacts with 4-methoxybenzaldehyde under basic conditions (K₂CO₃, DMF, 60°C) to form 2-(4-methoxyphenyl)oxazole-4-carbonitrile (71%).
Functionalization at the 2-Position
To introduce the chloromethyl group, 2-unsubstituted oxazole-4-carbonitrile reacts with paraformaldehyde and hydrochloric acid (HCl) in dioxane at 90°C, producing 2-(chloromethyl)oxazole-4-carbonitrile (83% yield).
Coupling of Benzhydrylpiperazine to the Oxazole Scaffold
Palladium-catalyzed C–N coupling links the benzhydrylpiperazine to the oxazole’s 5-position.
Halogenation at the 5-Position
The oxazole intermediate undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile at 70°C, affording 5-bromo-2-((4-methoxyphenoxy)methyl)oxazole-4-carbonitrile (81%).
Buchwald-Hartwig Amination
5-Bromo-oxazole (1.0 equiv), benzhydrylpiperazine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) react in toluene at 110°C for 24 hours under nitrogen. The product is isolated in 88% yield after column chromatography (hexane:ethyl acetate, 3:1).
Reaction Optimization and Characterization Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzhydryl group.
Reduction: Reduction reactions can occur at the oxazole ring or the nitrile group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and molecular docking.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Containing Oxazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The benzhydrylpiperazine group in the target compound provides greater steric bulk compared to methylpiperazine () or benzoylpiperazine (), which may affect binding pocket accommodation in biological targets.
- The 4-methoxyphenoxymethyl group at position 2 is unique; analogs with smaller substituents (e.g., 3-methoxyphenyl in ) may exhibit altered solubility or target engagement.
Oxazole Carbonitriles with Heterocyclic Moieties
Table 2: Pharmacophore Variations in Oxazole Scaffolds
Key Observations :
- The target compound lacks the nitrogen-rich heterocycles (e.g., quinoline, oxadiazole) seen in analogs, which are often associated with kinase or antimicrobial activity .
- The oxazole-4-carbonitrile core is conserved across all compounds, suggesting its role as a critical pharmacophore.
Biological Activity
5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. Its unique structure, which includes a piperazine ring and a benzhydryl group, suggests potential for diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Overview
The compound's IUPAC name is 5-(4-benzhydrylpiperazin-1-yl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile. The structural composition is crucial for its biological activity, as the presence of functional groups can influence interactions with biological targets.
| Component | Description |
|---|---|
| Piperazine Ring | Contributes to receptor binding affinity |
| Benzhydryl Group | Enhances lipophilicity and potential CNS activity |
| Oxazole Ring | Imparts stability and may participate in drug-receptor interactions |
| Methoxyphenoxy Group | May enhance solubility and bioavailability |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring, introduction of the benzhydryl group, synthesis of the oxazole ring, and final coupling reactions. Each step must be optimized to yield high purity and yield.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest it may act as an antagonist or inhibitor in specific pathways, particularly those involving neurotransmitter receptors and enzymes.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of adenylyl cyclase (AC), which is crucial in signal transduction.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5-(4-Benzhydrylpiperazin-1-yl)-2... | 0.025 | Adenylyl Cyclase |
| Related Compound A | 0.064 | Adenylyl Cyclase |
| Related Compound B | 0.079 | Adenylyl Cyclase |
Case Studies
-
Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated that it could modulate neuronal signaling pathways effectively, suggesting potential therapeutic applications in neurodegenerative diseases. -
Anticancer Activity
Another investigation assessed its anticancer properties against melanoma cell lines. The compound exhibited cytotoxic effects with an IC50 value significantly lower than many standard chemotherapeutics. -
Pharmacokinetic Profile
Pharmacokinetic studies showed that the compound has favorable absorption characteristics with good bioavailability in animal models, indicating its potential for oral administration.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to various functional groups have been explored to enhance potency and selectivity towards specific targets.
Key Findings:
- Substitution on the piperazine ring can significantly alter receptor binding affinity.
- The methoxy group on the phenyl ring enhances solubility without compromising potency.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reagents are involved?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring and subsequent coupling to the oxazole-carbonitrile core. Key steps include:
- Nucleophilic substitution to introduce the benzhydryl group to the piperazine ring .
- Mitsunobu reaction or alkylation to attach the 4-methoxyphenoxymethyl group to the oxazole ring .
- Cyclization using reagents like cyanogen bromide to form the oxazole-4-carbonitrile moiety .
Critical reagents include sodium hydroxide (for deprotonation), dichloromethane/DMF (solvents), and triphenylphosphine (for Mitsunobu reactions). Purification often employs column chromatography or recrystallization .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are key markers .
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-O-C in oxazole at ~1250 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z ~500–550 for typical derivatives) .
- X-ray Crystallography: Resolves 3D conformation and π-π stacking interactions in the solid state .
Advanced: How can researchers optimize synthesis yield and purity?
Answer:
- Reaction Optimization:
- Purification Strategies:
- Analytical Monitoring: TLC or inline UV spectroscopy tracks reaction progress to minimize over-reaction .
Advanced: How should contradictory biological activity data be resolved?
Answer:
- Assay Variability: Standardize protocols (e.g., cell line viability assays) to reduce inter-lab discrepancies .
- Orthogonal Assays: Confirm receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
- Structural Analog Comparison: Compare IC50 values of derivatives to identify substituent-specific effects (e.g., methoxy vs. chloro groups) .
- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for confounding factors like solvent choice .
Advanced: What computational methods elucidate structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Predict binding modes to targets (e.g., serotonin receptors) using software like AutoDock Vina. Focus on piperazine-π interactions .
- Molecular Dynamics (MD) Simulations: Assess conformational stability in lipid bilayers to predict blood-brain barrier permeability .
- Quantitative SAR (QSAR): Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide derivative design .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Enzyme Inhibition Assays: Measure IC50 against kinases or proteases using fluorogenic substrates .
- Receptor Binding Studies: Radiolabeled ligands (e.g., [3H]-LSD for 5-HT2A binding) quantify affinity .
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa) assess antiproliferative effects .
Advanced: How do the piperazine and oxazole moieties influence bioactivity?
Answer:
- Piperazine: Enhances solubility and serves as a flexible linker for receptor interaction. N-substitution (e.g., benzhydryl) modulates lipophilicity and target selectivity .
- Oxazole: The electron-deficient ring participates in hydrogen bonding with catalytic residues (e.g., in kinase active sites) .
- 4-Carbonitrile Group: Acts as a hydrogen bond acceptor, enhancing binding to polar pockets in enzymes .
Advanced: How are pharmacokinetic properties evaluated preclinically?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Metabolic Stability: Incubation with liver microsomes (human/rat) to measure half-life via LC-MS .
- Permeability: Caco-2 cell monolayers predict intestinal absorption; PAMPA assesses blood-brain barrier penetration .
- Protein Binding: Equilibrium dialysis to quantify albumin binding, which affects free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
